3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone

Description

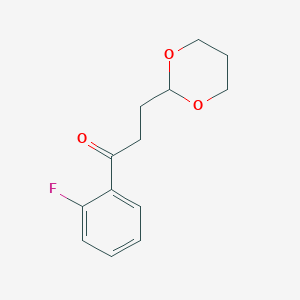

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPDJANGVDXXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645925 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-98-3 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone

This document provides an in-depth, scientifically-grounded guide for the multi-step synthesis of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, a specialized ketone with potential applications as a building block in medicinal chemistry and drug development. The pathway detailed herein has been designed for robustness and high fidelity, prioritizing controllable reaction conditions and the use of well-established chemical transformations. We will eschew less reliable methods, such as direct Friedel-Crafts acylation which poses a risk to the acid-sensitive dioxane moiety, in favor of a more strategic Grignard-based approach. This ensures the integrity of the key functional groups throughout the synthesis.

The narrative that follows is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, empowering researchers to understand and adapt the methodology with confidence.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is best approached by dissecting it into key fragments. Our retrosynthetic analysis identifies a Grignard reaction as the pivotal carbon-carbon bond-forming step. This strategy involves the nucleophilic addition of an organomagnesium reagent, derived from a protected bromo-aldehyde equivalent, to an aromatic aldehyde, followed by oxidation. This circumvents the harsh Lewis acids required for Friedel-Crafts reactions, which could prematurely deprotect the dioxane ring.[1]

The overall forward synthesis is logically divided into three primary stages:

-

Synthesis of the Key Alkylating Agent: Preparation of 2-(2-bromoethyl)-1,3-dioxane, which serves as a protected form of 3-bromopropanal.

-

Carbon-Carbon Bond Formation via Grignard Reaction: Synthesis of the secondary alcohol intermediate, 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol.

-

Oxidation to the Final Ketone: Conversion of the secondary alcohol to the target propiophenone derivative.

The complete synthetic workflow is illustrated below.

Caption: Figure 1. Overall Synthetic Workflow.

Part 1: Synthesis of Key Intermediate: 2-(2-Bromoethyl)-1,3-dioxane

The foundation of this synthesis is the creation of a stable, protected C3 electrophile. Acrolein is an ideal starting material, but its aldehyde functionality must be protected to prevent unwanted side reactions during the subsequent Grignard formation. The 1,3-dioxane is an excellent choice for a protecting group, being stable to strongly nucleophilic and basic conditions.[2][3] The synthesis of 2-(2-bromoethyl)-1,3-dioxane is reliably achieved via a two-step, one-pot procedure adapted from established literature methods.[4]

Causality of Experimental Choices:

-

Initial Hydrobromination: Gaseous hydrogen bromide is added to acrolein at low temperature (0–5°C) to favor the 1,4-addition (Michael addition) product, 3-bromopropanal, over the 1,2-addition.

-

In Situ Acetalization: Immediately following the HBr addition, 1,3-propanediol and an acid catalyst (p-toluenesulfonic acid) are introduced. This traps the unstable 3-bromopropanal as its stable cyclic acetal, 2-(2-bromoethyl)-1,3-dioxane, driving the equilibrium towards the product.[4][5] The continuous removal of water is not strictly necessary here due to the nature of the in situ formation but would be critical in other acetal preparations.[5]

Experimental Protocol: 2-(2-Bromoethyl)-1,3-dioxane

-

A 1-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer is charged with dichloromethane (DCM, 375 mL) and freshly distilled acrolein (56 g, 1.0 mol).[4]

-

The solution is cooled to 0–5°C in an ice-salt bath under a nitrogen atmosphere.

-

Anhydrous hydrogen bromide gas is bubbled through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. The addition is continued until a slight yellow-orange color persists.

-

The gas inlet is removed, and p-toluenesulfonic acid monohydrate (0.5 g, catalytic) is added, followed by the dropwise addition of 1,3-propanediol (76.1 g, 1.0 mol) over 30 minutes, ensuring the temperature remains below 15°C.[4]

-

The ice bath is removed, and the mixture is stirred at room temperature for 12 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate (2 x 150 mL) and brine (1 x 100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid.

Data Summary for Stage 1

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used | Notes |

| Acrolein | 56.06 | 1.0 | 1.0 | 56.0 g (67 mL) | Freshly distilled, highly toxic. |

| Hydrogen Bromide | 80.91 | ~1.1 | ~1.1 | Bubbled to saturation | Corrosive gas. |

| 1,3-Propanediol | 76.09 | 1.0 | 1.0 | 76.1 g (72 mL) | Hygroscopic. |

| p-TsOH·H₂O | 190.22 | ~0.0026 | Cat. | 0.5 g | Acid catalyst. |

| Dichloromethane | 84.93 | - | - | 375 mL | Anhydrous solvent. |

| Expected Yield | 195.05 | - | - | ~137 g (70%) | bp ~73°C @ 2.0 mmHg.[4] |

Part 2: Grignard Reaction for C-C Bond Formation

This stage is the core of the synthetic strategy, where the aromatic and aliphatic fragments are coupled. First, a Grignard reagent is prepared from 2-(2-bromoethyl)-1,3-dioxane.[6] This organometallic species is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of 2-fluorobenzaldehyde.[7][8]

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, including water, which would quench the reagent to form an alkane.[6] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

-

Initiation: The reaction between magnesium and the alkyl halide can be sluggish. A small crystal of iodine or a few drops of 1,2-dibromoethane are used to activate the magnesium surface and initiate the reaction.

-

Controlled Addition: The reaction of the Grignard reagent with the aldehyde is highly exothermic. The aldehyde is added slowly at 0°C to control the reaction rate and prevent side reactions.

-

Aqueous Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. This weak acid is sufficient to protonate the intermediate magnesium alkoxide to form the alcohol without being acidic enough to risk cleaving the dioxane protecting group.

Experimental Protocol: 1-(2-Fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol

-

Grignard Reagent Preparation: a. Flame-dry a 500 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (14.6 g, 0.6 mol) and a small crystal of iodine to the flask. c. In the dropping funnel, prepare a solution of 2-(2-bromoethyl)-1,3-dioxane (97.5 g, 0.5 mol) in 200 mL of anhydrous diethyl ether. d. Add ~20 mL of the halide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), gently warm the flask with a heat gun. e. Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.[6] f. After the addition is complete, continue to reflux the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent. Cool to room temperature.

-

Reaction with Aldehyde: a. Prepare a solution of 2-fluorobenzaldehyde (62.1 g, 0.5 mol) in 100 mL of anhydrous diethyl ether. b. Cool the Grignard reagent solution to 0°C using an ice bath. c. Add the 2-fluorobenzaldehyde solution dropwise from the dropping funnel over 90 minutes, maintaining the internal temperature below 10°C. d. After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up and Isolation: a. Cool the reaction mixture again to 0°C and slowly quench by adding 150 mL of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL). c. Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure to yield the crude secondary alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 3: Oxidation to this compound

The final step is the oxidation of the secondary alcohol intermediate to the target ketone. Pyridinium chlorochromate (PCC) is a reliable and relatively mild reagent for this transformation, typically performed in dichloromethane (DCM). It is effective for oxidizing secondary alcohols to ketones with minimal risk of over-oxidation.

Causality of Experimental Choices:

-

Choice of Oxidant: PCC is chosen for its selectivity. Stronger oxidants like potassium permanganate or chromic acid are not suitable as they are used in aqueous acidic conditions that would cleave the dioxane protecting group.[5]

-

Reaction Medium: The reaction is run in anhydrous DCM. PCC is suspended, not dissolved, in DCM. The addition of Celite or silica gel to the reaction mixture aids in the work-up by adsorbing the chromium byproducts.

Experimental Protocol: Final Product Synthesis

-

In a 2-liter flask, suspend pyridinium chlorochromate (PCC) (129.3 g, 0.6 mol) and 100 g of silica gel in 800 mL of anhydrous DCM.

-

Prepare a solution of the crude secondary alcohol (~0.5 mol) from the previous step in 200 mL of anhydrous DCM.

-

Add the alcohol solution to the stirred PCC suspension in one portion. The mixture will become dark and warm.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Upon completion, add 500 mL of diethyl ether to the mixture and stir for 15 minutes.

-

Filter the entire mixture through a large fritted funnel containing a thick pad of silica gel (~200 g). Wash the pad thoroughly with diethyl ether (3 x 200 mL) until the filtrate is colorless.

-

Combine the filtrates and remove the solvent by rotary evaporation.

-

Purification: The resulting dark oil is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford the pure this compound.

Data Summary for Stages 2 & 3

| Reagent (Stage 2 & 3) | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used | Notes |

| Mg Turnings | 24.31 | 0.6 | 1.2 | 14.6 g | Ensure fresh, unoxidized surface. |

| 2-(2-bromoethyl)-1,3-dioxane | 195.05 | 0.5 | 1.0 | 97.5 g | From Stage 1. |

| 2-Fluorobenzaldehyde | 124.11 | 0.5 | 1.0 | 62.1 g (54 mL) | Electrophile. |

| Diethyl Ether (anhydrous) | 74.12 | - | - | ~300 mL | Extremely flammable solvent.[6] |

| Pyridinium Chlorochromate (PCC) | 215.56 | 0.6 | 1.2 | 129.3 g | Toxic and carcinogenic oxidant. |

| Final Product | 238.25 | - | - | Yields vary | Typically 50-60% over two steps. |

References

-

MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

-

Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. DOI: 10.15227/orgsyn.062.0140. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

JoVE. (n.d.). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

Abstract

This technical guide provides a comprehensive scientific overview of the chemical compound 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone, systematically identified by the IUPAC name 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one . The document elucidates the molecule's structural components, including a fluorinated aromatic ketone and a cyclic acetal, which serves as a crucial protecting group. We present a detailed, logical synthetic pathway, complete with a step-by-step experimental protocol and mechanistic rationale. Furthermore, this guide offers a thorough characterization profile, summarizing key physicochemical properties and detailing the expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and MS). The inherent chemical reactivity of the principal functional groups is analyzed to forecast potential applications in medicinal chemistry and as a synthetic intermediate. This whitepaper is designed to serve as an essential resource for professionals engaged in chemical synthesis and drug discovery.

IUPAC Nomenclature and Structural Elucidation

The designation "this compound" is a semi-systematic name that effectively communicates the core structural motifs. However, for unambiguous scientific communication and database indexing, adherence to the standards set by the International Union of Pure and Applied Chemistry (IUPAC) is paramount.

Derivation of the Systematic IUPAC Name

The systematic name is derived by identifying the principal functional group and the parent carbon chain.

-

Principal Functional Group : The ketone (C=O) holds the highest priority among the functional groups present (ketone, ether, halide), dictating the suffix "-one".[1][2]

-

Parent Chain : The longest continuous carbon chain containing the ketone is a three-carbon chain. Therefore, the parent alkane is propane, which becomes "propan-1-one". The numbering begins at the carbonyl carbon, assigning it position 1.[3][4][5]

-

Substituents :

-

At position 1 of the propanone chain, a 2-fluorophenyl group is attached. The phenyl ring is numbered starting from the point of attachment, with the fluorine atom at the second carbon.

-

At position 3 of the propanone chain, a 1,3-dioxane ring is attached via its second carbon. This substituent is named "1,3-dioxan-2-yl".[6]

-

Assembling these components alphabetically yields the definitive IUPAC name: 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one . This nomenclature is consistent with chemical database conventions for analogous structures.[7][8]

Molecular Structure and Key Features

The molecule integrates three significant chemical features:

-

Aromatic Ketone (2'-Fluoropropiophenone core) : This moiety forms the backbone. The carbonyl group is a site for nucleophilic attack, while the 2-fluoro-substituted phenyl ring influences the electronic properties and reactivity of the molecule. Aromatic fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

-

Cyclic Acetal (1,3-Dioxane) : The 1,3-dioxane group is a protective group for a carbonyl functional group, in this case, masking a terminal aldehyde on the propionaldehyde precursor.[9] It is notably stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the original aldehyde.[10]

-

Aliphatic Linker : A two-carbon ethylene bridge (-CH₂-CH₂-) connects the ketone and the acetal, providing conformational flexibility.

Figure 1: Chemical Structure of 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one can be logically achieved through a multi-step sequence designed to control reactivity and ensure high yield. The core strategy involves the formation of the carbon-carbon bond between the aromatic ring and the propyl chain, along with the protection of the terminal aldehyde as a 1,3-dioxane acetal.

Retrosynthesis

A logical retrosynthetic disconnection is a Friedel-Crafts acylation. The target molecule can be disconnected at the bond between the aromatic ring and the carbonyl carbon. This reveals fluorobenzene and a protected acyl chloride as key synthons.

Caption: Retrosynthetic analysis for the target molecule.

Forward Synthesis Workflow

The proposed forward synthesis begins with the protection of a suitable starting material, followed by chain extension and a final Friedel-Crafts acylation reaction. A more efficient route involves starting with a protected propionaldehyde derivative.

Caption: Proposed forward synthesis workflow diagram.

Detailed Experimental Protocol

Objective: To synthesize 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.

Step 1: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

-

Reagents & Setup : To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromopropionaldehyde (1.0 eq), 1,3-propanediol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq), and toluene (200 mL).

-

Reaction : Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude product by vacuum distillation to obtain 2-(2-bromoethyl)-1,3-dioxane as a clear liquid.

Causality : The use of a Dean-Stark apparatus is critical for driving the equilibrium of this reversible acetal formation reaction towards the product by removing water as it is formed.[11] p-TsOH is an effective and easily handled acid catalyst for this transformation.

Step 2: Synthesis of 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

-

Reagents & Setup : In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings (1.2 eq) and dry tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction.

-

Grignard Formation : Slowly add a solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) in dry THF to the magnesium suspension. Maintain a gentle reflux with controlled addition. After the addition is complete, stir the mixture for 1 hour until most of the magnesium is consumed, forming the Grignard reagent.

-

Coupling Reaction : In a separate flask, dissolve 2-fluorobenzoyl chloride (1.1 eq) in dry THF and cool to -20 °C. Add a catalytic amount of copper(I) chloride (CuCl).

-

Addition : Transfer the prepared Grignard reagent to the solution of the acyl chloride via cannula, maintaining the temperature below -10 °C. After the addition, allow the reaction to warm slowly to room temperature and stir overnight.

-

Work-up : Quench the reaction by slowly adding saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification : Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.

Causality : The Grignard reaction must be performed under strictly anhydrous conditions to prevent quenching of the highly basic organometallic intermediate. The use of a copper catalyst for the coupling with the acyl chloride (a variation of the Kumada coupling) is often employed to improve yields and prevent side reactions compared to direct addition.

Physicochemical and Spectroscopic Profile

The structural identity and purity of the synthesized compound must be rigorously confirmed through physical and spectroscopic analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅FO₃ | Calculated |

| Molecular Weight | 242.25 g/mol | Calculated |

| Appearance | Expected: Colorless to pale yellow oil | Inferred |

| Boiling Point | > 200 °C (estimated) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). Insoluble in water. | Inferred |

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and are essential for its characterization.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.90 | dd | 1H | Ar-H (H6') | Ortho to C=O, deshielded. |

| ~ 7.55 | m | 1H | Ar-H (H4') | Aromatic proton. |

| ~ 7.25 | t | 1H | Ar-H (H5') | Aromatic proton. |

| ~ 7.15 | t | 1H | Ar-H (H3') | Aromatic proton. |

| ~ 4.60 | t | 1H | O-CH-O (H2) | Acetal proton, triplet due to coupling with adjacent CH₂. |

| ~ 4.15 | m | 2H | O-CH₂ (H4e, H6e) | Equatorial protons on the dioxane ring. |

| ~ 3.80 | m | 2H | O-CH₂ (H4a, H6a) | Axial protons on the dioxane ring. |

| ~ 3.20 | t | 2H | C(=O)-CH₂ (Hα) | Methylene group alpha to the ketone. |

| ~ 2.10 | m | 2H | CH₂-CH (Hβ) | Methylene group beta to the ketone. |

| ~ 1.95 | m | 1H | O-CH₂-CH₂ (H5e) | Equatorial proton on the dioxane ring. |

| ~ 1.40 | m | 1H | O-CH₂-CH₂ (H5a) | Axial proton on the dioxane ring. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 198.5 | C=O | Ketone carbonyl carbon. |

| ~ 161.0 (d, J ≈ 250 Hz) | C-F (C2') | Carbon directly bonded to fluorine, large C-F coupling constant. |

| ~ 134.5 | Ar-C (C4') | Aromatic CH. |

| ~ 131.0 | Ar-C (C6') | Aromatic CH. |

| ~ 124.5 | Ar-C (C5') | Aromatic CH. |

| ~ 124.0 (d, J ≈ 15 Hz) | Ar-C (C1') | Quaternary aromatic carbon, coupled to F. |

| ~ 117.0 (d, J ≈ 22 Hz) | Ar-C (C3') | Aromatic CH, coupled to F. |

| ~ 101.0 | O-CH-O (C2) | Acetal carbon. |

| ~ 67.0 | O-CH₂ (C4, C6) | Methylene carbons in the dioxane ring adjacent to oxygen. |

| ~ 38.0 | C(=O)-CH₂ (Cα) | Methylene carbon alpha to ketone. |

| ~ 27.0 | CH₂-CH (Cβ) | Methylene carbon beta to ketone. |

| ~ 25.5 | O-CH₂-CH₂ (C5) | Central methylene carbon in the dioxane ring. |

Table 3: Predicted FT-IR and Mass Spectrometry Data

| Technique | Expected Signature | Rationale |

| FT-IR (ν, cm⁻¹) | ~ 1690 (strong) | C=O stretch of the aryl ketone. |

| ~ 1600, 1480 | Aromatic C=C stretching vibrations. | |

| ~ 1220 | C-F stretching vibration. | |

| ~ 1150, 1080 | C-O stretching vibrations of the cyclic acetal. | |

| Mass Spec. (m/z) | 242.10 | [M]⁺, Molecular ion peak. |

| 123 | Fragment corresponding to [F-C₆H₄-CO]⁺ (fluorobenzoyl cation). | |

| 101 | Fragment corresponding to the [C₅H₉O₂]⁺ (dioxanyl-ethyl cation). |

Chemical Reactivity and Potential Applications

Reactivity Profile

-

Acetal Group : The 1,3-dioxane moiety is the most chemically sensitive part of the molecule under specific conditions. It is readily hydrolyzed under aqueous acidic conditions (e.g., HCl in THF/H₂O) to deprotect the aldehyde, yielding 1-(2-fluorophenyl)-4-oxobutan-1-one. This lability is foundational to its use as a protecting group. Conversely, it is highly robust under basic, organometallic, and reducing (e.g., NaBH₄, LiAlH₄) conditions.[10]

-

Ketone Group : The carbonyl group can be reduced to a secondary alcohol using standard reducing agents. It can also serve as an electrophilic site for various nucleophilic additions, such as Grignard or organolithium reagents, to further elaborate the molecular structure.

-

Aromatic Ring : The fluorophenyl ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the deactivating acyl group is a meta-director. The interplay of these directing effects makes predicting the regioselectivity of further substitutions complex.

Potential Applications in Research and Development

-

Pharmaceutical Intermediate : Fluorinated propiophenones are structural motifs found in various biologically active compounds and designer drugs.[12] This molecule serves as a versatile intermediate. The protected aldehyde allows for selective modification at the ketone or aromatic ring, after which the aldehyde can be deprotected for subsequent reactions, such as reductive amination or Wittig reactions, to build more complex molecular scaffolds.

-

Precursor for Heterocyclic Synthesis : The 1,4-dicarbonyl relationship revealed upon deprotection makes this compound an excellent precursor for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes via Paal-Knorr synthesis.

-

Fragment-Based Drug Discovery : As a well-defined chemical entity with specific functional groups, it could be used in fragment-based screening libraries to identify binding interactions with biological targets.

Conclusion

1-(2-Fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a compound of significant interest for synthetic and medicinal chemists. Its structure, featuring a strategically protected aldehyde and a reactive fluorinated ketone, makes it a valuable and versatile building block. This guide has provided a definitive elucidation of its IUPAC nomenclature, a robust and logical synthetic strategy, and a comprehensive profile of its expected analytical characteristics. The insights into its reactivity and potential applications underscore its utility as an intermediate for creating more complex molecules with potential therapeutic value.

References

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

-

Wikipedia. (n.d.). 1,3-Dioxane. [Link]

-

ACD/Labs. (n.d.). Rule C-331 Acetals. [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. [Link]

-

Chemistry LibreTexts. (2019). Nomenclature of Benzene Derivatives. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxane (CAS 505-22-6). [Link]

-

Lin, et al. (2018). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. PubMed. [Link]

-

Zuba, D. et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino)-propan-1-one (4-FPD) and 1-(4-methylphenyl)-2-(ethylamino)-propan-1-one (4-MEAP). CORE. [Link]

-

The Organic Chemistry Tutor. (2016). IUPAC Nomenclature of Substituted Benzenes. YouTube. [Link]

-

The Organic Chemistry Tutor. (2016). IUPAC Nomenclature - Naming Ketones Explained. YouTube. [Link]

-

Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. [Link]

-

PubChem. (n.d.). 3'-Fluoropropiophenone. [Link]

-

JoVE. (2023). Video: IUPAC Nomenclature of Ketones. [Link]

- University of California, Davis. (n.d.).

-

Vedantu. (n.d.). Write the structural and IUPAC name of acetal class 11 chemistry CBSE. [Link]

- University of California, Davis. (2012).

-

ResearchGate. (2018). One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. [Link]

-

Chemistry Steps. (n.d.). Naming Aldehydes and Ketones with Practice Problems. [Link]

-

ResearchGate. (2000). Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][9]oxathiin-4-ones and 4H-Benzo[d][1][9]dioxin-4-ones. [Link]

-

Wikipedia. (n.d.). Acetal. [Link]

-

Chemguide. (n.d.). Naming aromatic compounds. [Link]

-

ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Link]

-

Wikipedia. (n.d.). Dioxolane. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. [Link]

-

PubChem. (n.d.). 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: IUPAC Nomenclature of Ketones [jove.com]

- 5. Naming Aldehydes and Ketones with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 7. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | C13H14F2O3 | CID 24727859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone | C15H20O3 | CID 24727877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Acetal - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Part 1: Chemical Identity and Physicochemical Profile

An In-Depth Technical Guide to 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone

Abstract: This technical guide provides a comprehensive scientific overview of the chemical entity this compound. While direct experimental data for this specific molecule is not prevalent in public literature, this document constructs a robust profile based on established principles of organic chemistry and extensive data from closely related structural analogs. The guide details a highly plausible synthetic pathway, rigorous protocols for analytical characterization, and an expert analysis of its potential applications in research and drug development. It is intended for an audience of researchers, medicinal chemists, and professionals in pharmaceutical development who require a deep technical understanding of fluorinated propiophenone derivatives and their synthetic intermediates.

The compound, this compound, is a derivative of propiophenone, featuring a fluorine atom at the ortho position of the phenyl ring and a 1,3-dioxane acetal at the C3 position of the propane chain. The 1,3-dioxane moiety typically serves as a protecting group for a terminal aldehyde, suggesting this molecule is a key intermediate in the synthesis of more complex structures, such as β-ketoaldehydes, after deprotection. The presence of the fluorine atom can significantly alter the molecule's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.[1][2]

Based on its structure, the formal IUPAC name is 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one . A summary of its computed and inferred properties is presented below.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₃H₁₅FO₃ | (Calculated) |

| Molecular Weight | 238.26 g/mol | (Calculated) |

| IUPAC Name | 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | (Inferred) |

| XLogP3 | ~2.0 | (Estimated based on analogs[3]) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 4 | (Calculated) |

| Topological Polar Surface Area | 44.8 Ų | (Calculated) |

| Appearance | Likely a pale yellow oil or low-melting solid | (Inferred from analogs[4][5]) |

Part 2: Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved through a convergent synthesis strategy. The core principle involves the preparation of a protected C3 synthon (the dioxane fragment) and its subsequent coupling with the 2-fluorophenyl moiety. A highly plausible route is a Grignard reaction followed by oxidation.

Causality of Experimental Design:

The choice of a Grignard-based route is predicated on its reliability for forming carbon-carbon bonds. The 1,3-dioxane group is selected as a protecting group because it is stable under the basic conditions of Grignard reagent formation and reaction, yet can be readily removed under mild acidic conditions. The subsequent oxidation step using a mild reagent like Pyridinium Chlorochromate (PCC) is chosen to selectively convert the secondary alcohol to a ketone without disturbing the acetal or the aromatic ring.

Detailed Synthetic Workflow:

Diagram 1: Proposed Synthesis of 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.

Materials:

-

2-(2-Bromoethyl)-1,3-dioxane

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

2-Fluorobenzaldehyde

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous Na₂SO₄

-

Diethyl ether

Protocol:

-

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add anhydrous THF via syringe.

-

Add a solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) in anhydrous THF dropwise to initiate the reaction. If initiation is slow, a crystal of iodine may be added.

-

After initiation, add the remaining bromide solution dropwise, maintaining a gentle reflux.

-

Stir the reaction mixture at room temperature for 1-2 hours post-addition to ensure complete formation of the Grignard reagent.

-

-

Step 2: Grignard Addition to Aldehyde

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude secondary alcohol intermediate.

-

-

Step 3: Oxidation to Ketone

-

Dissolve the crude alcohol from the previous step in anhydrous DCM.

-

Add PCC (1.5 eq) to the solution in one portion.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC for the disappearance of the alcohol.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure target compound.

-

Part 3: Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure structural integrity.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguously determining the molecular structure. ¹H NMR will confirm the presence and connectivity of all protons, ¹³C NMR will identify all unique carbon environments, and ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

Procedure:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR spectra. Expected Resonances: Look for multiplets in the aromatic region (~7.0-8.0 ppm), a triplet for the acetal proton (~4.5-5.0 ppm), multiplets for the dioxane methylene protons, and two triplets in the aliphatic region corresponding to the two CH₂ groups of the propane chain.

-

Acquire ¹³C NMR spectra. Expected Resonances: A carbonyl carbon (~195-205 ppm), aromatic carbons (with C-F coupling visible), an acetal carbon (~100 ppm), and several aliphatic carbons.

-

Acquire ¹⁹F NMR spectra. Expected Resonances: A single resonance, likely a multiplet due to coupling with ortho protons on the phenyl ring.

Protocol 2: Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which confirms the elemental composition of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and provide fragmentation data that supports the proposed structure.

Procedure (HRMS-ESI):

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquire the spectrum in positive ion mode.

-

Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) matching the calculated exact mass of C₁₃H₁₆FO₃⁺ (239.1083).

Diagram 2: Analytical Validation Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | C13H14F2O3 | CID 24727859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoropropiophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Structure of 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 3-(1,3-dioxan-2-yl)-2'-fluoropropiophenone. This molecule is of significant interest in medicinal chemistry and drug discovery due to its unique combination of a fluorinated aromatic ring and a protected β-keto aldehyde moiety. The presence of the fluorine atom can profoundly influence the compound's metabolic stability, binding affinity, and pharmacokinetic profile. The 1,3-dioxane group serves as a crucial protecting group for a reactive aldehyde, allowing for selective chemical transformations at other positions of the molecule. This guide will delve into the strategic importance of these structural features, offering insights for the design and development of novel therapeutic agents.

Molecular Structure and Nomenclature

The compound this compound possesses a core propiophenone skeleton. A key feature is the fluorine atom substituted at the ortho (2') position of the phenyl ring. The propiophenone is further modified at the 3-position with a 1,3-dioxan-2-yl group. The 1,3-dioxane is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, which functions as a cyclic acetal.

Systematic IUPAC Name: 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

Chemical Formula: C₁₃H₁₅FO₃

Molecular Weight: 238.26 g/mol

Key Structural Features:

-

2'-Fluorophenyl Group: The fluorine atom at the ortho position is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent ketone. It can also participate in hydrogen bonding and other non-covalent interactions, which is of high importance in drug-receptor binding.

-

Propiophenone Backbone: This three-carbon chain with a carbonyl group is a common scaffold in many biologically active molecules.

-

1,3-Dioxane Ring: This cyclic acetal serves as a protecting group for an aldehyde functionality. This is a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions.[1][2]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be envisioned through a convergent approach, combining the synthesis of the fluorinated aromatic precursor and the elaboration of the side chain. A plausible synthetic route is outlined below.

Experimental Protocol: Proposed Synthesis

-

Step 1: Friedel-Crafts Acylation. 2-Fluoroacetophenone is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to introduce the three-carbon chain. This reaction is typically performed in an inert solvent like dichloromethane.

-

Step 2: α-Bromination. The resulting propiophenone is then brominated at the α-position to the ketone using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light).

-

Step 3: Acetal Formation. The key step involves the protection of a precursor aldehyde. A more likely synthetic route would involve the reaction of a suitable precursor with 1,3-propanediol. A common method is the reaction of 3-bromo-1-(2-fluorophenyl)propan-1-one with the lithium salt of 2-formyl-1,3-dioxane. A more direct approach involves the reaction of 2-fluoroacetophenone with a protected acrolein equivalent followed by manipulation of the carbonyl group.

A more practical and common approach for constructing the side chain is through a Michael addition.

Alternative Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

The 1,3-dioxane protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to liberate the aldehyde for further functionalization.[1][2]

Spectroscopic and Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | - Multiplets in the aromatic region (approx. 7.0-8.0 ppm) showing coupling to fluorine.- A triplet for the methine proton of the dioxane ring (approx. 4.5-5.0 ppm).- Multiplets for the methylene protons of the dioxane ring and the propane chain. |

| ¹³C NMR | - Carbonyl carbon signal around 195-200 ppm.- Aromatic carbons showing C-F coupling.- Acetal carbon signal around 100-105 ppm.- Signals for the methylene carbons of the dioxane and propane chain. |

| ¹⁹F NMR | - A single resonance for the fluorine atom on the aromatic ring. The chemical shift will be indicative of its electronic environment. |

| IR Spectroscopy | - A strong C=O stretching band for the ketone at approx. 1680-1700 cm⁻¹.- C-O stretching bands for the acetal at approx. 1000-1200 cm⁻¹.- C-F stretching band in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight.- Characteristic fragmentation patterns including loss of the dioxane group or cleavage of the propane chain. |

Relevance in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[3] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate pKa and lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Propiophenone derivatives are found in a variety of biologically active compounds, including some with anticancer and antimicrobial activities.[4] The 1,3-dioxane group, while primarily a protecting group, can also influence the overall shape and polarity of the molecule, potentially impacting its biological activity.

The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The protected aldehyde can be deprotected and used in a variety of subsequent reactions, such as reductive amination to introduce amine functionalities or Wittig reactions to form alkenes.

Potential Therapeutic Applications:

-

Enzyme Inhibitors: The fluorinated propiophenone scaffold could be a starting point for the design of enzyme inhibitors, where the fluorine atom interacts with the active site.

-

CNS Agents: The lipophilicity imparted by the fluorine atom may facilitate crossing the blood-brain barrier, making this scaffold interesting for the development of central nervous system active agents.

-

Anticancer Agents: Many fluorinated compounds exhibit cytotoxic activity against cancer cell lines.[4]

Conclusion

This compound is a synthetically valuable molecule with significant potential in medicinal chemistry. Its structure combines the advantageous properties of a fluorinated aromatic ring with the synthetic flexibility offered by a protected aldehyde. This guide has provided a detailed overview of its molecular structure, plausible synthetic routes, and expected analytical characteristics. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

PubChem. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Accessed January 23, 2026. [Link]

-

PubChem. 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. Accessed January 23, 2026. [Link]

-

Appchem. 3-(1,3-DIOXAN-2-YL)-4'-IODOPROPIOPHENONE. Accessed January 23, 2026. [Link]

-

ChemSrc. 3'-Fluoropropiophenone. Accessed January 23, 2026. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Accessed January 23, 2026. [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Accessed January 23, 2026. [Link]

-

University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. Accessed January 23, 2026. [Link]

-

Indian Institute of Technology Bombay. Protecting Groups. Accessed January 23, 2026. [Link]

-

University of California, Irvine. Protecting Groups. Accessed January 23, 2026. [Link]

- Google Patents. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone. Accessed January 23, 2026.

-

Silver Fern Chemical. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Accessed January 23, 2026. [Link]

-

KU ScholarWorks. Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. Accessed January 23, 2026. [Link]

-

Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Accessed January 23, 2026. [Link]

-

PubChem. 3'-Fluoropropiophenone. Accessed January 23, 2026. [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Accessed January 23, 2026. [Link]

-

PubMed. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Accessed January 23, 2026. [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. eurekaselect.com [eurekaselect.com]

- 4. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple spectral depiction, offering a foundational understanding of the structural and electronic factors that govern the observed chemical shifts, signal multiplicities, and coupling constants. We will detail a robust experimental protocol for data acquisition, present a systematic interpretation of the spectral data, and provide the causal reasoning behind the spectral features. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal molecular structure elucidation and purity assessment.

Introduction: The Role of NMR in Modern Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of molecular structure is paramount. This compound represents a class of molecules where subtle isomeric differences can have profound impacts on biological activity and reaction pathways. The molecule incorporates several distinct chemical environments: a fluorinated aromatic ring, a ketone functionality, an aliphatic chain, and a cyclic acetal (dioxane).

¹H NMR spectroscopy stands as the primary analytical tool for elucidating such structures in solution.[1] It provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance. This guide serves to deconstruct the ¹H NMR spectrum of the title compound, providing a predictive framework grounded in established spectroscopic principles and field expertise.

Molecular Structure and Proton Environments

To systematically analyze the spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of this compound is presented below, with each unique proton environment assigned a letter for clarity in the subsequent discussion.

Caption: Labeled structure of this compound.

Experimental Protocol for ¹H NMR Acquisition

The acquisition of a high-quality, high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Materials and Equipment

-

Analyte: this compound (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS), 0.75 mL. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identified.[2]

-

Equipment: 5 mm NMR tube (borosilicate glass, Grade A), Pasteur pipette, cotton wool, vortex mixer.

-

Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

Sample Preparation Workflow

The integrity of the final spectrum is critically dependent on the sample preparation stage. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities.

-

Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. For routine structural confirmation, this concentration is sufficient to obtain a good signal-to-noise ratio in a few minutes.[3]

-

Dissolution: Add approximately 0.75 mL of CDCl₃ (with TMS) to the vial. The internal standard, TMS, provides the reference signal at δ 0.0 ppm.[4]

-

Homogenization: Gently vortex the sample for 30 seconds to ensure complete dissolution. A clear, particulate-free solution should be obtained.

-

Transfer: Filter the solution into the NMR tube through a small cotton plug placed in a Pasteur pipette. This crucial step removes any dust or insoluble impurities that can degrade spectral resolution by disrupting the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Instrument Parameters (400 MHz Example)

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for more accurate integration, though 2s is often sufficient for qualitative work.

-

Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for sharp lineshapes and resolving fine coupling.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum is a composite of signals from the aromatic, aliphatic, and dioxane moieties. The analysis below proceeds systematically through each proton environment labeled in Section 2.0.

Aliphatic Propiophenone Chain (Protons a, b)

-

Protons (b) - Methylene adjacent to Dioxane (C-3):

-

Chemical Shift (δ): These protons are adjacent to the C-2 carbon of the dioxane ring. Their chemical environment is primarily aliphatic. We predict a signal around δ 2.0-2.3 ppm .

-

Integration: 2H.

-

Multiplicity: These protons are coupled to the two protons at position (a). Following the n+1 rule, the signal will be a triplet (t) .

-

-

Protons (a) - Methylene adjacent to Carbonyl (C-2):

-

Chemical Shift (δ): This methylene group is α to the ketone's carbonyl group. The carbonyl function is strongly electron-withdrawing and deshielding.[5] Therefore, these protons will resonate significantly downfield compared to typical alkyl protons, predicted in the range of δ 3.1-3.4 ppm .

-

Integration: 2H.

-

Multiplicity: Coupled to the two adjacent protons at position (b), this signal will also appear as a triplet (t) .

-

1,3-Dioxane Ring (Protons g, h, i)

The 1,3-dioxane ring typically adopts a stable chair conformation, leading to distinct axial and equatorial proton environments.[6]

-

Proton (g) - Acetal Proton (C-2 of dioxane):

-

Chemical Shift (δ): This proton is on a carbon flanked by two oxygen atoms (an acetal), resulting in strong deshielding. Based on data for similar 2-substituted dioxanes, this signal is expected around δ 4.8-5.0 ppm .[7][8]

-

Integration: 1H.

-

Multiplicity: It is coupled to the two adjacent protons of the aliphatic chain (b). This signal will be a triplet (t) .

-

-

Protons (i) - Methylene at C-4/C-6 of dioxane:

-

Chemical Shift (δ): These protons are on carbons bonded to one oxygen atom. The axial and equatorial protons are diastereotopic and will have different chemical shifts. They typically appear as complex multiplets in the region of δ 3.8-4.2 ppm .[7][8] The equatorial protons are usually slightly downfield from the axial ones.

-

Integration: 4H.

-

Multiplicity: These protons are geminally coupled to each other and vicinally coupled to the C-5 protons (h), resulting in a complex multiplet (m) .

-

-

Protons (h) - Methylene at C-5 of dioxane:

-

Chemical Shift (δ): This is the central methylene group of the propane-1,3-diol unit. The axial and equatorial protons are again diastereotopic. They are less deshielded than the C-4/C-6 protons and are expected to resonate further upfield. The signal will likely be split into two regions, with the equatorial proton around δ 2.0-2.2 ppm and the axial proton further upfield around δ 1.3-1.5 ppm .[7]

-

Integration: 2H.

-

Multiplicity: Each proton is coupled to its geminal partner and the four protons at the C-4/C-6 positions, leading to a complex multiplet (m) .

-

2'-Fluorophenyl Ring (Protons c, d, e, f)

The aromatic region (δ 7.0-8.5 ppm) will be the most complex due to the combined effects of the electron-withdrawing acyl group and the ortho-fluorine substituent. The fluorine atom (I=1/2) couples to nearby protons, with the magnitude of the coupling constant (J_HF) decreasing with the number of bonds.[9][10]

-

Proton (f) - H-6':

-

Chemical Shift (δ): This proton is ortho to the carbonyl group, which strongly deshields it due to anisotropic effects. It is also meta to the fluorine. We predict this proton to be the most downfield in the aromatic region, around δ 7.9-8.1 ppm .

-

Integration: 1H.

-

Multiplicity: It is coupled to H-5' (ortho, J_HH ≈ 7-8 Hz) and H-4' (para, J_HH ≈ 0-1 Hz). It also exhibits a four-bond coupling to fluorine (⁴J_HF ≈ 1-2 Hz). The signal will likely appear as a doublet of doublets (dd) or a more complex triplet of doublets (td) if the ortho and meta couplings are similar.

-

-

Proton (c) - H-3':

-

Chemical Shift (δ): This proton is ortho to the fluorine atom and meta to the carbonyl group. It will be significantly influenced by the fluorine. Expected chemical shift is around δ 7.2-7.4 ppm .

-

Integration: 1H.

-

Multiplicity: It experiences a large three-bond coupling to fluorine (³J_HF ≈ 8-10 Hz) and an ortho coupling to H-4' (J_HH ≈ 8-9 Hz). This will result in a triplet-like signal, more accurately a doublet of doublets (dd) .

-

-

Proton (e) - H-5':

-

Chemical Shift (δ): This proton is para to the fluorine and meta to the carbonyl. It is expected around δ 7.3-7.5 ppm .

-

Integration: 1H.

-

Multiplicity: It is coupled to H-6' (ortho, J_HH ≈ 7-8 Hz) and H-4' (ortho, J_HH ≈ 7-8 Hz). The five-bond coupling to fluorine (⁵J_HF) is typically negligible or very small. This will appear as a triplet or a triplet of doublets (td) .

-

-

Proton (d) - H-4':

-

Chemical Shift (δ): This proton is meta to both the fluorine and the carbonyl group. It will be the most shielded of the aromatic protons, expected around δ 7.1-7.3 ppm .

-

Integration: 1H.

-

Multiplicity: It is coupled to H-3' (ortho, J_HH ≈ 8-9 Hz), H-5' (ortho, J_HH ≈ 7-8 Hz), and has a four-bond coupling to fluorine (⁴J_HF ≈ 4-6 Hz). This will result in a complex multiplet (m) , likely a triplet of doublets (td) .

-

Summary of Predicted ¹H NMR Data

The following table consolidates the predicted spectral data for this compound in CDCl₃.

| Proton Label | Chemical Environment | Predicted Shift (δ, ppm) | Integration | Predicted Multiplicity |

| a | -CH₂-C=O | 3.1 - 3.4 | 2H | Triplet (t) |

| b | -CH₂-CH₂(dioxane) | 2.0 - 2.3 | 2H | Triplet (t) |

| c | Aromatic H-3' (ortho to F) | 7.2 - 7.4 | 1H | Doublet of Doublets (dd) |

| d | Aromatic H-4' (meta to F, C=O) | 7.1 - 7.3 | 1H | Multiplet (m) or Td |

| e | Aromatic H-5' (para to F) | 7.3 - 7.5 | 1H | Triplet of Doublets (td) |

| f | Aromatic H-6' (ortho to C=O) | 7.9 - 8.1 | 1H | Triplet of Doublets (td) |

| g | Dioxane H-2 (Acetal) | 4.8 - 5.0 | 1H | Triplet (t) |

| h | Dioxane H-5 (Axial & Eq.) | 1.3 - 1.5 & 2.0 - 2.2 | 2H | Multiplet (m) |

| i | Dioxane H-4/6 (Axial & Eq.) | 3.8 - 4.2 | 4H | Multiplet (m) |

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. The key diagnostic signals include the downfield triplet for the acetal proton (g) around δ 4.9 ppm, the downfield triplet for the methylene group alpha to the carbonyl (a) around δ 3.2 ppm, and the highly complex and deshielded aromatic region between δ 7.1 and 8.1 ppm. The characteristic splitting patterns in the aromatic region, dictated by both H-H and H-F coupling, are definitive for confirming the 2'-fluoro substitution pattern. This comprehensive analysis provides a reliable blueprint for scientists to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their research and development efforts.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

-

Georg Thieme Verlag KG. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.

- Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Pergamon.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

- Juaristi, E., et al. (1995). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Journal of the American Chemical Society, 117(4), 1127–1134.

-

Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

- St-Jacques, M., & Giguere, P. (1971). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-Dioxepanes. Canadian Journal of Chemistry, 49(13), 2245-2252.

-

PubChem. (n.d.). Fluoroacetone. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the... Retrieved from [Link]

-

The Journal of Organic Chemistry. (1961). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

Sources

- 1. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the ... | Study Prep in Pearson+ [pearson.com]

- 2. How To [chem.rochester.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1,3-DIOXANE(505-22-6) 1H NMR [m.chemicalbook.com]

- 9. eclass.uoa.gr [eclass.uoa.gr]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, a compound of interest in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, understanding its behavior in different solvent systems is paramount for designing robust synthetic routes, purification strategies, and formulation protocols. The presence of a fluorine atom and a dioxane moiety imparts unique electronic and steric properties to the molecule, influencing its interactions with solvent molecules and, therefore, its solubility profile.

The molecular structure, featuring a polar ketone group, a semi-rigid dioxane ring, and a fluorinated aromatic system, suggests a nuanced solubility profile. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins, making such compounds valuable in medicinal chemistry. However, these modifications also alter physicochemical properties like solubility, which must be thoroughly characterized.

Predicting Solubility: A Molecular Structure-Based Approach

A preliminary assessment of solubility can be derived from the principle of "like dissolves like." The structure of this compound (Molecular Formula: C13H15FO3) presents several functional groups that govern its interaction with solvents:

-

Aromatic Ring with Fluorine Substitution: The fluorophenyl group introduces some lipophilicity, suggesting solubility in nonpolar aromatic solvents. The electronegative fluorine atom can also participate in dipole-dipole interactions.

-

Propiophenone Backbone: The ketone group is a hydrogen bond acceptor, indicating potential solubility in protic solvents.

-

1,3-Dioxane Ring: This cyclic ether contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

Based on these features, we can anticipate the following solubility trends:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule.[1] Chloroform and other chlorinated solvents are also likely to be good solvents.

-

Moderate Solubility: In polar protic solvents like ethanol and methanol, where hydrogen bonding can occur. Solubility in acetone, which has a significant dipole moment, is also expected to be moderate to high.

-

Low Solubility: In nonpolar solvents such as hexanes and cyclohexane, due to the overall polarity of the molecule.

The following table provides a qualitative prediction of solubility in a range of common organic solvents. It is imperative to note that these are estimations and must be confirmed through empirical testing.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Strong dipole-dipole interactions.[1] | |

| Tetrahydrofuran (THF) | Moderate to High | Ether functionality can interact with the dioxane ring. | |

| Acetonitrile | Moderate | Significant dipole moment. | |

| Polar Protic | Ethanol | Moderate | Hydrogen bond accepting capabilities of the ketone and dioxane oxygens. |

| Methanol | Moderate | Similar to ethanol, but higher polarity may influence solubility. | |

| Nonpolar | Toluene | Low to Moderate | Aromatic stacking interactions with the fluorophenyl ring. |

| Hexane | Low | Mismatch in polarity. | |

| Chlorinated | Dichloromethane (DCM) | High | Good general solvent for many organic compounds. |

| Chloroform | High | Capable of hydrogen bonding and solvating polar groups.[1] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical standard, >95% purity)[2]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume of each selected organic solvent to the vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any suspended particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant samples with the same solvent used for the standards to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine the concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

stability and storage conditions for 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone

An In-depth Technical Guide to the Stability and Storage of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone

Introduction

This compound is a complex organic molecule of significant interest in synthetic chemistry, potentially serving as a key intermediate in the development of pharmaceutical agents. Its molecular architecture, featuring a fluorinated aromatic ketone and a cyclic acetal (dioxane) moiety, presents a unique combination of functional groups. The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). Understanding the chemical stability, potential degradation pathways, and optimal storage conditions is therefore not merely a matter of good laboratory practice, but a critical component of robust drug development.

This guide provides a comprehensive technical overview of the stability profile of this compound. Drawing from first principles of organic chemistry and established standards in pharmaceutical stability testing, we will explore its inherent vulnerabilities, predict degradation pathways, and establish field-proven protocols for its proper storage, handling, and stability assessment.

Chemical Profile and Inherent Stability Characteristics

The stability of this compound is dictated by the interplay of its three primary structural features: the 2'-fluoropropiophenone core, the propiophenone side chain, and the 1,3-dioxane ring.

-

Fluoropropiophenone Core: The propiophenone structure incorporates an aromatic ketone, which can be susceptible to photochemical reactions upon exposure to light, particularly in the UV spectrum. Aromatic ketones can undergo photoreduction in the presence of hydrogen donors.[1] The carbon-fluorine bond on the aromatic ring is exceptionally strong and generally stable under common storage conditions, though it can be cleaved under harsh conditions such as advanced oxidation processes.[2]

-

1,3-Dioxane Ring: This functional group is a cyclic acetal. The defining characteristic of acetals and ketals is their stability under neutral to basic conditions and their pronounced lability in the presence of acid.[3] Even trace amounts of acid, including Lewis acids, can catalyze the hydrolysis of the dioxane ring, leading to the formation of an aldehyde and 1,3-propanediol.[4][5] This susceptibility to acid-catalyzed hydrolysis is the most significant inherent instability of the molecule.

Potential Degradation Pathways

A thorough understanding of potential degradation mechanisms is essential for developing stability-indicating analytical methods and designing appropriate storage protocols.[6] For this compound, the primary anticipated degradation pathways are hydrolysis and photolysis.

Caption: Predicted degradation pathways for the target molecule.

-